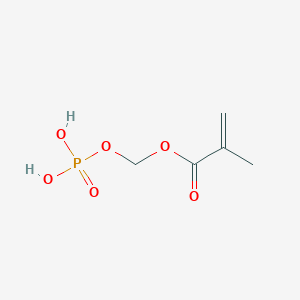
(Phosphonooxy)methyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Phosphonooxy)methyl methacrylate is a phosphorus-containing methacrylate monomer. It is known for its unique properties, such as its ability to form polymers with enhanced flame retardancy, improved adhesion to metallic surfaces, and potential biomedical applications. This compound is of significant interest in various fields, including materials science, chemistry, and biomedical engineering.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Phosphonooxy)methyl methacrylate can be synthesized through various methods. One common approach involves the reaction of methacrylic acid with a phosphorus-containing reagent, such as phosphorus oxychloride or phosphorus trichloride, in the presence of a base. The reaction typically occurs under mild conditions, with the temperature ranging from 0°C to 50°C. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, this compound is often produced via bulk polymerization or solution polymerization. These methods involve the use of solvents like dimethylformamide (DMF) or deionized water, and the reaction is carried out at elevated temperatures (60°C to 90°C) for several hours .
Análisis De Reacciones Químicas
Types of Reactions
(Phosphonooxy)methyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization, photopolymerization, and controlled radical polymerization to form polymers with unique properties.
Substitution: The phosphorus-containing group can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used in free radical polymerization.
Substitution: Reagents like bromotrimethylsilane can be used to introduce different functional groups onto the phosphorus-containing moiety.
Major Products Formed
The major products formed from these reactions include polymers with enhanced flame retardancy, improved adhesion properties, and potential biomedical applications .
Aplicaciones Científicas De Investigación
(Phosphonooxy)methyl methacrylate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (Phosphonooxy)methyl methacrylate involves its ability to form strong covalent bonds with various substrates, such as metals and biological tissues. The phosphorus-containing group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of cross-linked networks in polymers and the interaction with biological molecules in biomedical applications .
Comparación Con Compuestos Similares
Similar Compounds
Methyl methacrylate: A widely used monomer in the production of poly(methyl methacrylate) (PMMA), known for its transparency and impact resistance.
Poly(glycidyl methacrylate): A versatile polymeric building block used in various applications, including coatings and adhesives.
Uniqueness
(Phosphonooxy)methyl methacrylate stands out due to its phosphorus-containing group, which imparts unique properties such as flame retardancy and improved adhesion. These properties make it particularly valuable in applications where enhanced performance is required, such as in flame-retardant materials and biomedical devices .
Propiedades
Fórmula molecular |
C5H9O6P |
|---|---|
Peso molecular |
196.09 g/mol |
Nombre IUPAC |
phosphonooxymethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C5H9O6P/c1-4(2)5(6)10-3-11-12(7,8)9/h1,3H2,2H3,(H2,7,8,9) |
Clave InChI |
GRKRIZFAMXKNHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


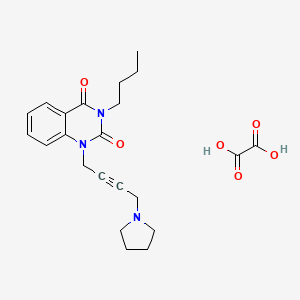
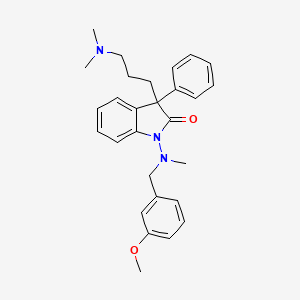


![5,7-Diisopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15216273.png)


![5-Methylsulfinyl-4-[4-(trifluoromethyl)phenyl]-2-[6-(trifluoromethyl)pyridin-3-yl]pyrimidine](/img/structure/B15216288.png)
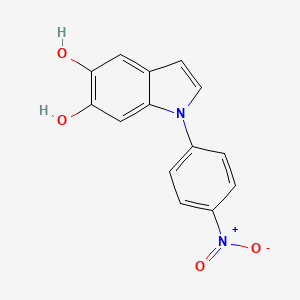
![2-[2-Amino-6-(methylsulfanyl)-9h-purin-9-yl]ethanol](/img/structure/B15216305.png)
![N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15216322.png)
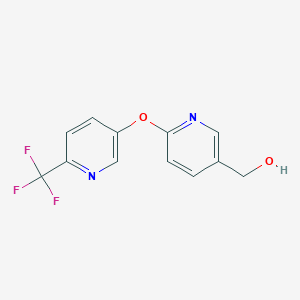
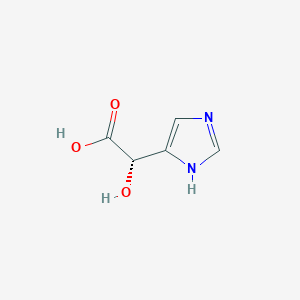
![5-Pyrimidinamine, 4-chloro-6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B15216352.png)
